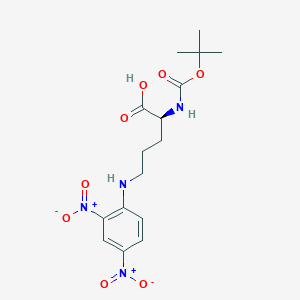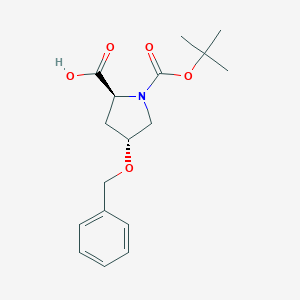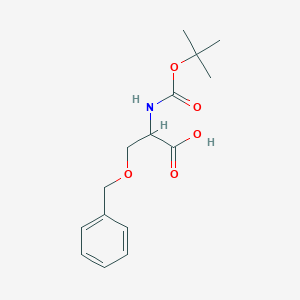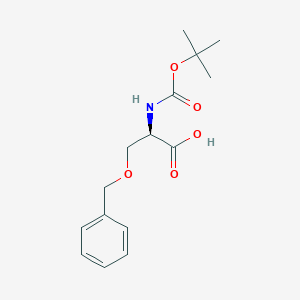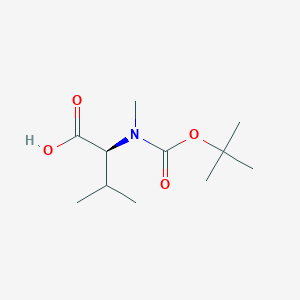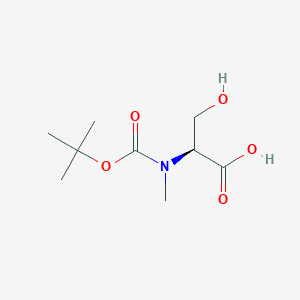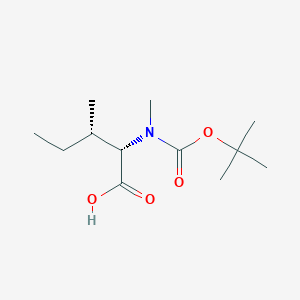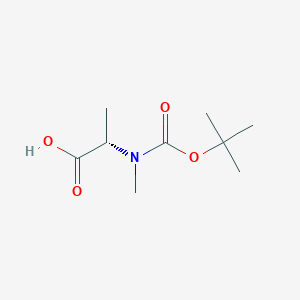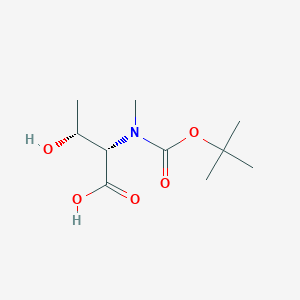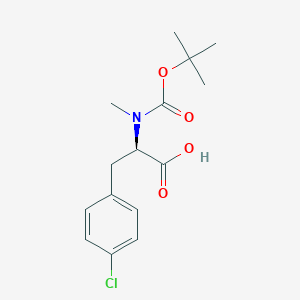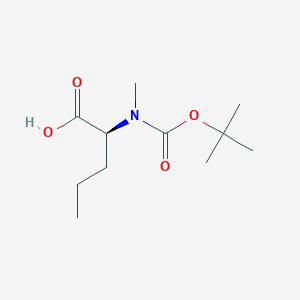
Boc-3,5-Diiod-L-Tyrosin
Übersicht
Beschreibung
Boc-3,5-diiodo-L-tyrosine is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its utility in various chemical and biological applications, particularly in peptide synthesis and as a precursor for more complex molecules.
Wissenschaftliche Forschungsanwendungen
Boc-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor for the synthesis of labeled amino acids used in protein studies.
Medicine: Investigated for its potential in drug development and as a diagnostic tool in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Boc-3,5-diiodo-L-tyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha , cAMP-dependent protein kinase catalytic subunit alpha , and Iodotyrosine dehalogenase 1 . These targets play a crucial role in the biosynthesis of thyroid hormones .
Mode of Action
In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones (THYROXINE and TRIIODOTHYRONINE) . This interaction results in the production of thyroid hormones, which are essential for the regulation of metabolism and growth .
Biochemical Pathways
The primary biochemical pathway affected by Boc-3,5-diiodo-L-tyrosine is the Thyroid Hormone Synthesis pathway . This pathway is responsible for the production of thyroid hormones, which have wide-ranging effects on the body’s metabolism, growth, and development .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The action of Boc-3,5-diiodo-L-tyrosine results in the production of thyroid hormones, which have profound effects at the molecular and cellular levels . These hormones regulate numerous physiological processes, including metabolism, growth, and development .
Action Environment
The action, efficacy, and stability of Boc-3,5-diiodo-L-tyrosine can be influenced by various environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,5-diiodo-L-tyrosine typically involves the iodination of Boc-L-tyrosine. The process begins with the protection of the amino group of L-tyrosine using a tert-butoxycarbonyl (Boc) group. The protected tyrosine is then subjected to iodination using iodine and an oxidizing agent such as sodium iodide in the presence of an acid catalyst. The reaction conditions are carefully controlled to ensure selective iodination at the 3 and 5 positions.
Industrial Production Methods
Industrial production of Boc-3,5-diiodo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistency and yield. The product is typically purified using crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-3,5-diiodo-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diiodo-L-tyrosine: Lacks the Boc protecting group, making it more reactive.
Boc-L-tyrosine: Does not contain iodine atoms, limiting its utility in certain applications.
3-Iodo-L-tyrosine: Contains only one iodine atom, offering different reactivity and applications.
Uniqueness
Boc-3,5-diiodo-L-tyrosine is unique due to the combination of the Boc protecting group and the two iodine atoms. This dual modification enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and biochemical research .
Eigenschaften
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIJSMDTYBOLW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388347 | |
| Record name | Boc-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62129-53-7 | |
| Record name | Boc-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Tyr(3,5-I2)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Boc-3,5-diiodo-L-tyrosine chosen as a ligand for studying aspartic proteinases?
A1: The research paper focuses on developing affinity carriers for studying the binding properties of aspartic proteinases like pepsins and pepsinogens. Aromatic amino acids and their derivatives are known to interact with these enzymes. Boc-3,5-diiodo-L-tyrosine, a derivative of the aromatic amino acid tyrosine, was selected as a potential ligand due to its structural similarity to the natural substrates of aspartic proteinases. The researchers hypothesized that the presence of iodine atoms and the Boc protecting group could enhance the binding affinity and selectivity of the ligand. []
Q2: How was Boc-3,5-diiodo-L-tyrosine coupled to the Sepharose matrix?
A2: Boc-3,5-diiodo-L-tyrosine, having a blocked amino group, couldn't be directly coupled to the divinyl sulfone (DVS) activated Sepharose. The researchers employed a two-step approach: []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


